Dihydroorotase Inhibition vs. 5-Aminoorotic Acid
3-Amino-4,4-dimethylthietan-2-one inhibits mouse Ehrlich ascites dihydroorotase with an IC50 of 1,000,000 nM (1 mM) at pH 7.37 [1]. The benchmark dihydroorotase inhibitor 5-aminoorotic acid (5-AOA) inhibits the human CAD dihydroorotase domain with an IC50 of 9.87 µM (9,870 nM), approximately 100-fold more potent [2]. Although the enzyme sources differ (mouse ascites vs. recombinant human CAD domain), the >100-fold potency gap is large enough to rule out this scaffold as a competitive dihydroorotase inhibitor, guiding users toward alternative chemotypes for pyrimidine biosynthesis targeting.
~101‑fold less potent; cross‑species comparison
| Evidence Dimension | Dihydroorotase IC50 |
|---|---|
| Target Compound Data | 1,000,000 nM (1 mM) [mouse Ehrlich ascites enzyme, pH 7.37, 10 µM compound concentration] |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): IC50 = 9.87 µM (9,870 nM) [human CAD dihydroorotase domain] |
| Quantified Difference | ~101-fold less potent (1,000,000 vs. 9,870 nM) |
| Conditions | Target: mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM test concentration. Comparator: recombinant human CAD DHOase domain, enzyme assay. Note: cross-species comparison. |
Why This Matters
Procurement for dihydroorotase-targeted discovery should exclude this scaffold in favor of 5-AOA or similarly potent chemotypes, saving screening resources.
- [1] BindingDB Entry: 3-Amino-4,4-dimethylthietan-2-one; IC50 = 1.00E+6 nM for dihydroorotase (mouse Ehrlich ascites), pH 7.37. View Source
- [2] Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Biochem. Biophys. Res. Commun. 2025, in press. doi:10.1016/j.bbrc.2025.15207. View Source
